(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
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Overview
Description
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is an organic compound that features a thiazole ring, an acrylonitrile group, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Acrylonitrile Group Addition: The acrylonitrile group is introduced via a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Amine Substitution: The o-tolylamino group is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl groups.
Reduction: Reduction reactions can target the acrylonitrile group, converting it to an amine or other functional groups.
Substitution: The phenyl rings and the thiazole ring can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the acrylonitrile group can yield primary amines.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl rings or the thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism by which (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating biological pathways. The thiazole ring and acrylonitrile group are key functional groups that can engage in hydrogen bonding, π-π interactions, and other molecular interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-phenylthiazol-2-yl)-3-(o-tolylamino)acrylonitrile
- (E)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
- (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
Uniqueness
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is unique due to the presence of the 4-ethylphenyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-3-16-8-10-17(11-9-16)20-14-25-21(24-20)18(12-22)13-23-19-7-5-4-6-15(19)2/h4-11,13-14,23H,3H2,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJUKOSLISUHOB-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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